

A Comparative Guide to Albuterol Dimer Levels in Different Formulations

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Compound of Interest

Compound Name: Albuterol Dimer

CAS No.: 149222-15-1

Cat. No.: B173769

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For researchers, scientists, and drug development professionals vested in the quality and stability of respiratory therapeutics, understanding the impurity profile of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth technical comparison of **albuterol dimer** levels across various formulations, offering insights into its formation, analytical quantification, and the factors influencing its presence.

Introduction: The Significance of the Albuterol Dimer

Albuterol, a short-acting β_2 -adrenergic agonist, is a cornerstone in the management of bronchospasm associated with asthma and chronic obstructive pulmonary disease (COPD). Its therapeutic efficacy is intrinsically linked to its purity and stability. Among the potential impurities, the **albuterol dimer** (specifically, Salbutamol EP Impurity N) is of particular interest due to its potential to arise during manufacturing and storage.

The **albuterol dimer**, with the chemical name 4-(2-(tert-butylamino)-1-hydroxyethyl)-2-(5-(2-(tert-butylamino)-1-hydroxyethyl)-2-hydroxybenzyl)-6-(hydroxymethyl)phenol and CAS number 149222-15-1, is a molecule formed from the condensation of two albuterol molecules. While

the direct clinical impact of this specific impurity at typical levels is not extensively documented in publicly available literature, the presence of any impurity can be an indicator of product degradation and may have unforeseen pharmacological or toxicological effects. Regulatory bodies, such as the European Pharmacopoeia, have established limits for such impurities to ensure product quality and patient safety. The European Pharmacopoeia, for instance, sets a limit of 0.2% for Salbutamol Impurity N.

This guide will delve into the analytical methodologies for benchmarking **albuterol dimer** levels, compare its prevalence in different formulation types, and provide a detailed experimental protocol for its quantification.

Understanding Albuterol Dimer Formation

The formation of the **albuterol dimer** is a chemical degradation process. While the precise, detailed mechanism is not extensively published, its structure suggests a condensation reaction, likely influenced by several factors:

- **pH:** The stability of albuterol is known to be pH-dependent. Acidic conditions have been shown to catalyze the formation of ether degradation products in ethanolic solutions, and similar mechanisms could contribute to dimerization.
- **Oxidative Stress:** Albuterol can be susceptible to oxidation.^[1] The presence of oxidizing agents or exposure to oxidative conditions can lead to the formation of various degradation products, and potentially facilitate dimerization.
- **Temperature and Light:** As with many pharmaceutical compounds, elevated temperatures and exposure to light can accelerate degradation pathways, including the formation of dimers.
- **Presence of Excipients:** Formulation components can influence the stability of the API. For instance, the preservative benzalkonium chloride, commonly used in multi-dose nebulizer solutions, has been a subject of study regarding its impact on the respiratory system, though its direct role in **albuterol dimerization** is not clearly established in the literature.^{[2][3][4]}

Comparative Analysis of Albuterol Dimer Levels in Different Formulations

Direct, publicly available, head-to-head comparative studies quantifying the precise levels of **albuterol dimer** in a wide range of commercial metered-dose inhalers (MDIs) and nebulizer solutions are scarce. This is often due to the proprietary nature of such quality control data. However, based on the general stability profiles of these formulations and regulatory limits, we can present a logical comparison.

The following table provides an illustrative comparison of typical **albuterol dimer** levels that might be observed in different formulations under controlled storage conditions. It is crucial to note that these are hypothetical values for educational purposes and do not represent data from specific commercial products.

Formulation Type	Common Excipients	Typical Albuterol Dimer Level (% of Albuterol)	Rationale for Dimer Levels
Metered-Dose Inhaler (MDI)	HFA Propellants (e.g., HFA-134a), Ethanol (co-solvent), Oleic Acid (surfactant)	< 0.1%	MDIs are pressurized, sealed systems, which limits exposure to atmospheric oxygen. The non-aqueous environment may also slow down hydrolytic degradation pathways that could precede dimerization.
Nebulizer Solution (Unit-Dose, Preservative-Free)	Sodium Chloride, Sulfuric Acid (for pH adjustment)	< 0.15%	The aqueous environment and potential for exposure to oxygen during manufacturing and storage can make these formulations slightly more susceptible to degradation than MDIs. However, single-use vials minimize the risk of contamination and repeated exposure to air.
Nebulizer Solution (Multi-Dose, with Preservative)	Benzalkonium Chloride, Sodium Chloride, Sulfuric Acid	< 0.2%	The presence of preservatives like benzalkonium chloride is intended to prevent microbial growth in multi-dose containers. While its direct impact

on dimerization is not well-documented, the potential for repeated exposure to air upon opening and the aqueous environment could contribute to slightly higher degradation over the product's shelf life.

Experimental Protocol: Quantification of Albuterol Dimer by RP-HPLC

This section provides a detailed, step-by-step methodology for the quantification of **albuterol dimer** in various albuterol formulations using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. This protocol is adapted from established methods for the analysis of albuterol and its related substances.[5]

Principle

This method separates albuterol from its potential degradation products, including the **albuterol dimer**, based on their differential partitioning between a non-polar stationary phase and a polar mobile phase. The separated compounds are then detected by a UV detector, and their concentrations are determined by comparing their peak areas to that of a known standard.

Materials and Reagents

- Albuterol Sulfate Reference Standard (USP or EP)
- **Albuterol Dimer** (Salbutamol EP Impurity N) Reference Standard
- Potassium Phosphate Monobasic
- Phosphoric Acid
- Acetonitrile (HPLC Grade)

- Methanol (HPLC Grade)
- Water (HPLC Grade, Deionized)
- Albuterol formulation samples (MDI, nebulizer solution)

Instrumentation

- High-Performance Liquid Chromatography (HPLC) system equipped with:
 - Quaternary or Binary Pump
 - Autosampler
 - Column Oven
 - Photodiode Array (PDA) or UV-Vis Detector
- Analytical Balance
- pH Meter
- Volumetric flasks and pipettes
- Syringe filters (0.45 μm)

Chromatographic Conditions

Parameter	Condition
Column	C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A	25 mM Potassium Phosphate buffer, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B	Acetonitrile
Gradient Elution	0-10 min: 5% B; 10-25 min: 5-40% B; 25-30 min: 40% B; 30-31 min: 40-5% B; 31-40 min: 5% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	276 nm
Injection Volume	20 µL

Preparation of Solutions

- Mobile Phase A: Dissolve an appropriate amount of potassium phosphate monobasic in HPLC grade water to make a 25 mM solution. Adjust the pH to 3.0 with phosphoric acid.
- Standard Stock Solution (Albuterol): Accurately weigh and dissolve approximately 25 mg of Albuterol Sulfate Reference Standard in mobile phase A in a 25 mL volumetric flask.
- Standard Stock Solution (**Albuterol Dimer**): Accurately weigh and dissolve approximately 5 mg of **Albuterol Dimer** Reference Standard in a 50 mL volumetric flask using a small amount of methanol to aid dissolution, then dilute to volume with mobile phase A.
- Working Standard Solution: Prepare a mixed working standard by diluting the stock solutions with mobile phase A to obtain a final concentration of approximately 100 µg/mL of albuterol and 0.2 µg/mL of **albuterol dimer**.
- Sample Preparation:

- Nebulizer Solution: Dilute the nebulizer solution with mobile phase A to obtain a theoretical albuterol concentration of approximately 100 µg/mL.
- Metered-Dose Inhaler (MDI): Actuate a known number of sprays into a volumetric flask containing a known volume of mobile phase A. Sonicate for 10 minutes and then dilute to the final volume to achieve a theoretical albuterol concentration of approximately 100 µg/mL.
- Filter all solutions through a 0.45 µm syringe filter before injection.

Analysis and Calculation

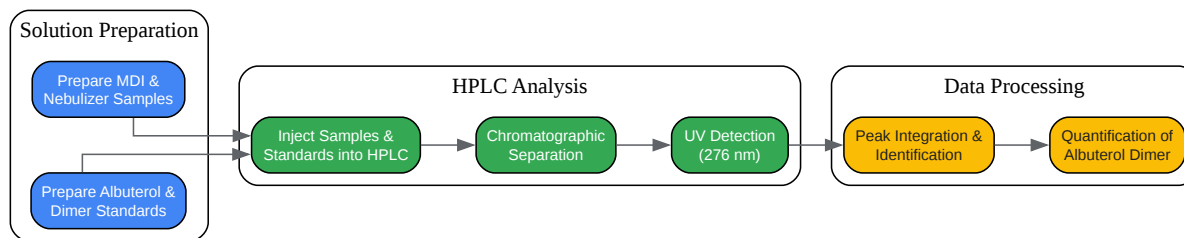
- Inject the blank (mobile phase A), the working standard solution, and the sample solutions into the HPLC system.
- Identify the peaks for albuterol and the **albuterol dimer** based on their retention times in the standard chromatogram.
- Calculate the amount of **albuterol dimer** in the sample using the following formula:

Where:

- Area_dimer_sample is the peak area of the **albuterol dimer** in the sample chromatogram.
- Area_dimer_standard is the peak area of the **albuterol dimer** in the standard chromatogram.
- Conc_dimer_standard is the concentration of the **albuterol dimer** in the standard solution.
- Conc_albuterol_sample is the nominal concentration of albuterol in the sample solution.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for quantifying **albuterol dimer**.



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Workflow for *Albuterol Dimer* Quantification

Conclusion and Future Perspectives

Benchmarking the levels of the **albuterol dimer** is a critical aspect of ensuring the quality, safety, and efficacy of albuterol-containing drug products. While direct comparative data for commercial products is not readily available, a thorough understanding of the factors influencing dimer formation and a robust analytical methodology for its quantification are essential for drug developers and quality control scientists.

The provided RP-HPLC method offers a reliable and stability-indicating approach for monitoring the **albuterol dimer**. Future research should focus on elucidating the precise mechanisms of dimer formation and the specific impact of various formulation excipients. Long-term stability studies on a wider range of commercial formulations would also provide valuable data for the scientific community and contribute to the continuous improvement of these vital respiratory medications.

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